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Abstract
Rosomidnar (formerly PNT2258) is a novel therapeutic agent composed of a 24-base, single-

stranded, unmodified phosphodiester DNA oligonucleotide. It is designed to inhibit the

expression of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis frequently

overexpressed in various cancers. The cellular delivery of this unprotected oligonucleotide is

facilitated by its encapsulation within a specialized liposomal delivery system known as

SMARTICLES®. This technical guide provides a comprehensive overview of the cellular uptake

of Rosomidnar oligonucleotides, detailing the delivery vehicle, the proposed mechanisms of

cellular entry and intracellular trafficking, and the subsequent action of the oligonucleotide on

its target. Due to the limited publicly available data specific to Rosomidnar, this guide

combines known information about the drug with established principles of liposomal drug

delivery and oligonucleotide trafficking to present a cohesive model.

Introduction to Rosomidnar (PNT2258)
Rosomidnar is a first-in-class agent that utilizes a mechanism termed DNA interference (DNAi)

to downregulate BCL-2 expression. The active component is a 24-base single-stranded DNA

oligonucleotide (PNT100) that is complementary to a regulatory region of the BCL-2 gene.[1][2]

Unlike antisense oligonucleotides that typically target messenger RNA (mRNA), Rosomidnar
is designed to interact directly with the BCL-2 gene promoter, thereby inhibiting its transcription.

[3][4] To protect the unmodified phosphodiester DNA from degradation in the bloodstream and
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facilitate its entry into target cells, it is encapsulated in a liposomal nanoparticle delivery

system.[2][5]

The SMARTICLES® Delivery System
The cellular uptake of Rosomidnar is fundamentally determined by the properties of its

liposomal carrier, the SMARTICLES® technology.

Composition and Physicochemical Properties
While the precise lipid composition of the SMARTICLES® formulation used for Rosomidnar is
proprietary, patents and related materials describe them as amphoteric liposomes.[6][7][8] This

implies a composition that includes a combination of anionic, cationic, and neutral amphiphiles.

[8] This composition is designed to provide stability in serum and facilitate the encapsulation of

the negatively charged DNA oligonucleotide.[6][8] The general characteristics of such liposomal

systems are summarized in Table 1.
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Property General Description
Significance for Cellular
Uptake

Overall Charge

Amphoteric; the surface

charge can vary depending on

the pH of the surrounding

environment.

Can influence interactions with

the cell membrane and serum

proteins, potentially affecting

uptake efficiency and

pathways.

Size

Typically in the nanometer

range, consistent with other

liposomal drug delivery

systems.

Size is a critical determinant of

the endocytic pathway utilized

for cellular entry.

Composition
A mixture of cationic, anionic,

and neutral lipids.

The specific lipid composition

affects membrane fluidity,

stability, and the mechanism of

interaction with the cell

membrane.

Encapsulation

The PNT100 oligonucleotide is

encapsulated within the

aqueous core of the liposome.

[9]

Protects the oligonucleotide

from nuclease degradation and

facilitates its transport into the

cell.

Table 1: General Physicochemical Properties of SMARTICLES®-like Liposomes

Cellular Uptake and Intracellular Trafficking
The entry of Rosomidnar-loaded liposomes into target cells is presumed to occur via

endocytosis, a process by which cells internalize macromolecules and particles. The specific

pathway can be influenced by the physicochemical properties of the liposome and the cell type.

Proposed Cellular Uptake Workflow
The following diagram illustrates the generalized workflow for the cellular uptake of

Rosomidnar.
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Caption: Proposed workflow for Rosomidnar cellular uptake and action.
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Endocytic Pathways
While specific studies on Rosomidnar are lacking, liposomes are generally internalized

through one or more of the following endocytic pathways:

Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles. It

involves the formation of clathrin-coated pits on the cell surface that invaginate to form

vesicles.

Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane

are rich in cholesterol and sphingolipids. This pathway can bypass the lysosomal

degradation route, which could be advantageous for drug delivery.

Macropinocytosis: This process involves the formation of large, irregular vesicles

(macropinosomes) and is a non-specific mechanism for the uptake of extracellular fluid and

its contents.

The dominant pathway for Rosomidnar uptake would likely depend on the specific lipid

composition of the SMARTICLES® and the surface receptors of the target cancer cells.

Intracellular Trafficking and Endosomal Escape
Following internalization, the liposome-encapsulated Rosomidnar is enclosed within an early

endosome. These endosomes mature into late endosomes, which typically fuse with

lysosomes. For the PNT100 oligonucleotide to be effective, it must escape from the endosome

into the cytoplasm before it is degraded in the lysosome. The amphoteric nature of the

SMARTICLES® liposomes may play a role in facilitating this endosomal escape. Cationic

lipids, for instance, are known to interact with the anionic lipids of the endosomal membrane,

leading to membrane destabilization and release of the liposomal contents into the cytoplasm.

Mechanism of Action: DNA Interference (DNAi)
Once in the cytoplasm, the single-stranded PNT100 oligonucleotide must translocate to the

nucleus to exert its therapeutic effect.

Nuclear Translocation and Target Binding
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The mechanism by which the PNT100 oligonucleotide enters the nucleus is not fully elucidated

but is a critical step for its activity. Inside the nucleus, it binds to a specific sequence in the

promoter region of the BCL-2 gene.[3][9]

Inhibition of Transcription
The binding of the PNT100 oligonucleotide to the BCL-2 promoter is proposed to interfere with

the binding of transcription factors necessary for gene expression, thereby inhibiting the

transcription of BCL-2 mRNA. This leads to a decrease in the production of the anti-apoptotic

BCL-2 protein, ultimately sensitizing the cancer cell to apoptosis.

The following diagram illustrates the proposed DNA interference pathway.
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Caption: Proposed mechanism of DNA interference by Rosomidnar.

Experimental Protocols for Studying Cellular Uptake
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While specific protocols for Rosomidnar are not publicly available, the following represents a

generalized methodology for investigating the cellular uptake of liposomal nanoparticles.

Preparation of Fluorescently Labeled Rosomidnar
To visualize and quantify cellular uptake, the liposome or the oligonucleotide can be labeled

with a fluorescent dye.

Protocol:

Liposome Labeling: Incorporate a lipid conjugated to a fluorescent dye (e.g., Rhodamine-PE,

NBD-PE) into the lipid mixture during the preparation of the SMARTICLES®.

Oligonucleotide Labeling: Synthesize the PNT100 oligonucleotide with a fluorescent tag

(e.g., fluorescein, Cy5) at the 5' or 3' end.

Purification: Remove unincorporated dye by size exclusion chromatography or dialysis.

Characterization: Confirm the size, charge, and encapsulation efficiency of the labeled

liposomes using dynamic light scattering, zeta potential measurements, and a fluorescence-

based assay.

In Vitro Cellular Uptake Assay
This assay quantifies the amount of Rosomidnar taken up by cancer cells over time.

Protocol:

Cell Culture: Plate target cancer cells (e.g., a B-cell lymphoma cell line) in a multi-well plate

and allow them to adhere overnight.

Treatment: Treat the cells with varying concentrations of fluorescently labeled Rosomidnar
for different time points (e.g., 1, 4, 8, 24 hours).

Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove non-

internalized liposomes.

Quantification:
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Fluorometry: Lyse the cells and measure the fluorescence intensity of the lysate using a

plate reader.

Flow Cytometry: Detach the cells and analyze the fluorescence of individual cells using a

flow cytometer.

Data Analysis: Plot the fluorescence intensity against time and concentration to determine

the kinetics and efficiency of uptake.

Visualization of Intracellular Trafficking
Confocal microscopy can be used to visualize the subcellular localization of Rosomidnar.

Protocol:

Cell Culture: Grow cells on glass coverslips.

Treatment: Treat the cells with fluorescently labeled Rosomidnar.

Co-staining: At various time points, fix the cells and stain for specific organelles using

fluorescent markers (e.g., LysoTracker for lysosomes, an antibody against EEA1 for early

endosomes).

Imaging: Acquire images using a confocal microscope.

Analysis: Analyze the co-localization of the Rosomidnar signal with the organelle markers to

determine its intracellular trafficking pathway.

Summary of Quantitative Data from Preclinical and
Clinical Studies
Publicly available data on the quantitative aspects of Rosomidnar's cellular uptake is limited.

However, clinical trial data provides some insights into the effective concentrations and dosing.
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Parameter Finding Study Type Reference(s)

In Vitro Effective

Concentration

2.5 µM of PNT2258

induced apoptosis and

cell cycle arrest in a

follicular small cleaved

cell lymphoma (WSU-

FSCCL) cell line.

Preclinical [1]

Phase I Maximum

Tolerated Dose

Not reached at doses

up to 150 mg/m².
Clinical [9]

Phase II Dosing

Regimen

120 mg/m²

administered

intravenously on days

1 through 5 of a 21-

day cycle.

Clinical [2]

Pharmacokinetics

(Human)

Doses at or above 32

mg/m² resulted in

plasma exposure

levels sufficient for

anti-tumor activity

based on preclinical

models.

Clinical [9]

Tumor Shrinkage

(NHL)

82% of patients with

recurrent or refractory

non-Hodgkin's

lymphoma showed

tumor shrinkage with

single-agent therapy.

Clinical [4]

Overall Response

Rate (FL)

40% in patients with

follicular lymphoma.
Clinical [4]

Overall Response

Rate (DLBCL)

50% in patients with

diffuse large B-cell

lymphoma.

Clinical [4]
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Table 2: Summary of Quantitative Data for Rosomidnar (PNT2258)

Conclusion
The cellular uptake of Rosomidnar is a complex process orchestrated by its liposomal delivery

vehicle, the SMARTICLES® system. While specific experimental data on the uptake of

Rosomidnar is scarce, a model based on the principles of liposome-cell interactions suggests

an endocytic mechanism of entry, followed by endosomal escape and nuclear translocation of

the active oligonucleotide. The subsequent DNA interference with the BCL-2 gene promoter

represents a novel therapeutic strategy. Further research is needed to fully elucidate the

specific pathways involved in Rosomidnar's cellular uptake and intracellular trafficking to

optimize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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